yGsy2p-IN-H23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

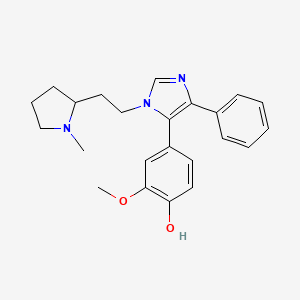

2-methoxy-4-[3-[2-(1-methylpyrrolidin-2-yl)ethyl]-5-phenylimidazol-4-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-25-13-6-9-19(25)12-14-26-16-24-22(17-7-4-3-5-8-17)23(26)18-10-11-20(27)21(15-18)28-2/h3-5,7-8,10-11,15-16,19,27H,6,9,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPHAIXUDLLWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN2C=NC(=C2C3=CC(=C(C=C3)O)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of yGsy2p-IN-H23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of yGsy2p-IN-H23, a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p). This document details its binding kinetics, interaction with its target protein, and the experimental methodologies used for its characterization, making it a valuable resource for researchers in glycogen storage diseases (GSDs) and related fields.

Core Mechanism of Action

This compound, also identified as compound H23, functions as a potent inhibitor of glycogen synthase (GS), a key enzyme in glycogen biosynthesis.[1][2] Its primary mechanism involves binding to the active site of the enzyme, specifically within the uridine diphosphate glucose (UDPG) binding pocket.[1][2] This binding action directly competes with the natural substrate, UDP-glucose, thereby preventing the elongation of glycogen chains.[2] This competitive inhibition has been confirmed through kinetic studies and X-ray crystallography.[2]

The development of this compound and its analogs is aimed at therapeutic interventions for glycogen storage diseases characterized by excessive glycogen accumulation.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against both yeast and human glycogen synthase isoforms. The following tables summarize the key inhibitory constants.

Table 1: IC50 Values of this compound

| Target Enzyme | Condition | IC50 (μM) | Reference |

| yGsy2p | In the absence of G6P | 280 | [1][2] |

| yGsy2p | In the presence of G6P | 263 | [1][2] |

| Wild-type hGYS1 | Sub-saturating G6P | 875 | [1][2] |

| hGYS1Δ634S8,11N | Sub-saturating G6P | 161 | [1][2] |

Table 2: Ki Values of this compound for yGsy2p

| Condition | Ki (μM) | Reference |

| In the absence of G6P | 290 | [2] |

| In the presence of G6P | 370 | [2] |

Experimental Protocols

The characterization of this compound involved several key experimental procedures:

1. Fluorescence Polarization Assay: This high-throughput screening assay was initially used to identify inhibitors of glycogen synthase. The principle of this assay is based on the change in polarization of fluorescently labeled glycogen when it binds to glycogen synthase. Small molecule inhibitors that displace the labeled glycogen from the enzyme lead to a decrease in fluorescence polarization, enabling their identification.

2. 14C-Glucose Incorporation Assay: This radiometric assay was employed to determine the IC50 values of this compound.[2] The method measures the incorporation of radiolabeled glucose from UDP-14C-glucose into glycogen. The reaction mixture typically includes the enzyme (yGsy2p or hGYS1), UDP-14C-glucose, glycogen as a primer, and the inhibitor at varying concentrations. The amount of radioactivity incorporated into glycogen is then quantified to determine the extent of inhibition.

3. X-ray Crystallography: To elucidate the precise binding mode of this compound, the crystal structure of the inhibitor in a complex with yGsy2p was determined at a resolution of 2.85 Å.[2] This involved co-crystallizing the purified yGsy2p enzyme with the inhibitor and then using X-ray diffraction to determine the three-dimensional structure of the complex. The resulting electron density map clearly showed this compound bound within the UDP-glucose binding pocket.[2]

4. Kinetic Characterization: To determine the mode of inhibition, kinetic experiments were performed by varying the concentrations of both the substrate (UDP-glucose) and the inhibitor (this compound).[2] The resulting kinetic data were fitted to competitive, non-competitive, and uncompetitive inhibition models. The data for this compound were consistent with a competitive mode of inhibition with respect to UDP-glucose.[2]

Visualizations

Diagram 1: Competitive Inhibition of Glycogen Synthase by this compound

Caption: Competitive inhibition of yGsy2p by this compound.

Diagram 2: Experimental Workflow for Characterization of this compound

Caption: Workflow for the discovery and characterization of this compound.

Diagram 3: Molecular Interactions of this compound in the Active Site

Caption: Key molecular interactions between this compound and yGsy2p.

References

yGsy2p-IN-H23: A First-in-Class Inhibitor of Yeast Glycogen Synthase 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of yGsy2p-IN-H23, a novel, first-in-class small molecule inhibitor of the yeast glycogen synthase 2 (Gsy2p). Gsy2p is the primary enzyme responsible for glycogen synthesis in Saccharomyces cerevisiae and serves as a crucial model for understanding the regulation of glycogen metabolism, which is implicated in various human glycogen storage diseases (GSDs). The over-accumulation of glycogen is a key pathological feature in conditions like Pompe, Cori, Andersen, and Lafora disease, making the suppression of glycogen synthesis a potential therapeutic strategy.[1] this compound, also identified as H23, represents a significant tool for studying the intricate mechanisms of glycogen metabolism and a scaffold for the development of therapeutics targeting human glycogen synthase.

Core Compound Details

This compound, with the chemical name (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol, was identified through a fluorescence polarization-based high-throughput screening.[1] X-ray crystallography data has revealed that this substituted imidazole binds within the uridine diphosphate glucose (UDP-glucose) binding pocket of yGsy2p.[1][2]

Quantitative Inhibitory Data

The inhibitory activity of this compound has been characterized against both yeast Gsy2p and human glycogen synthase 1 (hGYS1). The following tables summarize the key quantitative data.

| Target Enzyme | Condition | IC50 (μM) |

| yGsy2p | - G6P | 280 |

| yGsy2p | + G6P | 263 |

| hGYS1 (wild-type) | subsaturating G6P | 875 |

| hGYS1Δ634S8,11N (truncated) | subsaturating G6P | 161 |

Data sourced from MedChemExpress and a peer-reviewed publication.[1][2]

| Parameter | Value (μM) | Condition |

| Ki for yGsy2p | 290 ± 20 | - G6P |

| Ki for yGsy2p | 370 ± 30 | + G6P |

Data represents the mean ± SEM from three independent experiments.[1]

Mechanism of Action

Kinetic studies and X-ray crystallography have elucidated that this compound acts as a competitive inhibitor with respect to the substrate UDP-glucose, binding directly within its pocket.[1] The similar IC50 values in the presence and absence of the allosteric activator glucose-6-phosphate (G6P) indicate that this compound does not directly compete with G6P.[1][2]

Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

Fluorescence Polarization (FP) High-Throughput Screening

This assay was designed to identify compounds that disrupt the interaction between Gsy2p and a fluorescently labeled UDP-glucose tracer.

-

Principle: In solution, the small fluorescent tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger Gsy2p enzyme, the tracer's tumbling is slowed, leading to a high polarization signal. Inhibitors that bind to the UDP-glucose pocket displace the tracer, causing a decrease in polarization.

-

Assay Robustness: The suitability of this assay for high-throughput screening was validated by a Z'-factor of 0.86, which is considered excellent.[1]

-

Workflow:

-

A library of compounds is screened.

-

Initial hits are identified based on a significant drop in fluorescence polarization.

-

Hits are then validated using a secondary assay, such as the ¹⁴C-glucose incorporation assay.[1]

-

¹⁴C-Glucose Incorporation Assay

This is a direct enzymatic assay to measure the activity of glycogen synthase.

-

Principle: The assay quantifies the incorporation of radiolabeled glucose from UDP-[¹⁴C]-glucose into glycogen.

-

Procedure:

-

The reaction mixture contains purified Gsy2p, UDP-[¹⁴C]-glucose, and glycogen as a primer.

-

The reaction is initiated and allowed to proceed for a set time.

-

The reaction is stopped, and the radiolabeled glycogen is precipitated and collected.

-

The amount of incorporated ¹⁴C is measured using a scintillation counter to determine enzyme activity.

-

For inhibitor studies, the assay is performed with varying concentrations of the inhibitor to determine the IC50 value.[1]

-

Protein Expression and Purification of yGsy2p

-

Expression System: His-tagged yGsy2p can be expressed in E. coli cells, such as the BL21-DE3 strain.[3]

-

Purification:

Signaling Pathways and Regulatory Context

The activity of Gsy2p is tightly regulated by both allosteric effectors and post-translational modifications, primarily phosphorylation. Understanding this regulatory network is crucial for interpreting the effects of inhibitors like this compound.

Caption: Regulation of yeast glycogen synthase 2 (Gsy2p) activity.

In yeast, Gsy2p activity is stimulated by the allosteric activator G6P.[4] Its activity is negatively regulated by phosphorylation by kinases such as the cyclin-dependent kinase Pho85p (in complex with Pcl8p or Pcl10p) and cAMP-dependent protein kinase (PKA).[5][6] Conversely, the phosphatase Glc7p, targeted to glycogen particles by its regulatory subunit Gac1p, dephosphorylates and activates Gsy2p.[5][6] this compound inhibits the active form of the enzyme by blocking the binding of its substrate, UDP-glucose.

Experimental Workflow for Inhibitor Discovery

The identification of this compound followed a logical and robust screening cascade designed to minimize false positives and confirm the mechanism of action.

Caption: Workflow for the discovery of this compound.

Conclusion and Future Directions

This compound is a valuable chemical probe for dissecting the regulation of glycogen synthesis in yeast. Its discovery validates the use of high-throughput screening to identify novel inhibitors of glycogen synthase. The high degree of conservation in the UDP-glucose binding pocket between yeast and human glycogen synthase suggests that the scaffold of this compound is a promising starting point for structure-activity relationship (SAR) studies.[1] Indeed, subsequent analog development has already led to compounds with significantly improved potency against the human enzyme.[1] Future research will likely focus on optimizing the potency and selectivity of these inhibitors for potential therapeutic applications in glycogen storage diseases.

References

- 1. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Redox switch for the inhibited state of yeast glycogen synthase mimics regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSY2 | SGD [yeastgenome.org]

- 6. The subcellular localization of yeast glycogen synthase is dependent upon glycogen content - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Putative Glycogen Synthase Inhibitor yGsy2p-IN-H23 for Research in Glycogen Storage Diseases

Disclaimer: Information regarding a specific compound designated "yGsy2p-IN-H23" is not available in the public domain as of November 2025. The following guide is a synthesized framework based on the nomenclature and the scientific context of targeting glycogen synthase in glycogen storage diseases (GSDs). The designation "yGsy2p" suggests an inhibitor targeting the yeast glycogen synthase isozyme 2, which is often used as a model for studying the human orthologs, GYS1 and GYS2. "IN" likely abbreviates inhibitor, and "H23" could be a specific compound identifier from a chemical library. This document, therefore, presents a hypothetical yet scientifically plausible overview for researchers, scientists, and drug development professionals interested in this therapeutic strategy.

Introduction to Glycogen Synthase as a Therapeutic Target in GSDs

Glycogen Storage Diseases are a group of inherited metabolic disorders characterized by defects in the synthesis or degradation of glycogen. In several types of GSDs, the accumulation of structurally abnormal or excessive glycogen leads to severe cellular dysfunction and organ damage. The synthesis of glycogen is primarily catalyzed by glycogen synthase (GS), which exists in two isoforms in humans: GYS1 (muscle) and GYS2 (liver).

Targeting glycogen synthase with inhibitory compounds presents a promising therapeutic avenue for GSDs where limiting glycogen production could alleviate the pathological burden. A selective inhibitor could potentially reduce the rate of glycogen synthesis, thereby preventing its excessive accumulation and mitigating disease progression. The yeast glycogen synthase, Gsy2p, serves as a valuable model for studying the function and inhibition of its human counterparts due to its structural and functional conservation.

Hypothetical Quantitative Data for this compound

The following tables represent plausible in vitro and in vivo data for a novel glycogen synthase inhibitor.

Table 1: In Vitro Enzymatic Assay Data

| Target Enzyme | IC50 (nM) | Mechanism of Action | Selectivity (vs. GYS1/GYS2) |

| yGsy2p | 150 | Allosteric Inhibition | N/A |

| Human GYS1 | 250 | Allosteric Inhibition | 1.5-fold selective for GYS2 |

| Human GYS2 | 165 | Allosteric Inhibition | 1.5-fold selective for GYS2 |

Table 2: In Vivo Efficacy in a GSD Mouse Model

| Treatment Group | Liver Glycogen (mg/g tissue) | Serum ALT (U/L) | Serum AST (U/L) |

| Wild-Type Control | 25.3 ± 4.1 | 35 ± 8 | 50 ± 12 |

| GSD Model (Vehicle) | 85.7 ± 9.2 | 210 ± 25 | 350 ± 45 |

| GSD Model + this compound (10 mg/kg) | 40.1 ± 6.5 | 95 ± 15 | 150 ± 28 |

| GSD Model + this compound (30 mg/kg) | 30.5 ± 5.3 | 60 ± 11 | 90 ± 18 |

Key Experimental Protocols

In Vitro Glycogen Synthase Activity Assay

This protocol details a non-radioactive, coupled-enzyme assay to determine the inhibitory activity of this compound on glycogen synthase.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Enzyme: Recombinant human GYS1 or GYS2, or yeast Gsy2p (0.5 µg/mL).

-

Substrates: 1 mM UDP-glucose, 0.1% amylopectin.

-

Coupling Enzymes: UDP-Glo™ Luciferase/Luciferin mix (Promega).

-

Test Compound: this compound serially diluted in DMSO.

-

-

Assay Procedure:

-

Add 5 µL of test compound dilution or DMSO (vehicle control) to a 384-well plate.

-

Add 10 µL of glycogen synthase enzyme to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 10 µL of the substrate mix.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of UDP produced by adding 25 µL of the UDP-Glo™ reagent.

-

Incubate for 60 minutes at room temperature in the dark.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Animal Model Efficacy Study

This protocol outlines a study to evaluate the in vivo efficacy of this compound in a mouse model of a specific GSD (e.g., GSD type III).

-

Animal Model:

-

Use a genetically engineered mouse model that recapitulates the GSD phenotype (e.g., Agl knockout mice for GSD III).

-

House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Dosing:

-

Acclimate animals for one week before the start of the study.

-

Randomize animals into treatment groups (n=8-10 per group).

-

Administer this compound or vehicle control via oral gavage once daily for 4 weeks.

-

-

Endpoint Analysis:

-

Monitor animal health and body weight throughout the study.

-

At the end of the treatment period, collect blood samples via cardiac puncture for serum biomarker analysis (ALT, AST).

-

Euthanize animals and harvest liver and muscle tissues.

-

Flash-freeze tissues in liquid nitrogen for subsequent glycogen content analysis.

-

-

Glycogen Quantification:

-

Homogenize a portion of the frozen tissue in water.

-

Hydrolyze glycogen to glucose by incubating the homogenate with amyloglucosidase.

-

Quantify glucose concentration using a colorimetric glucose oxidase assay.

-

Normalize glycogen content to the wet weight of the tissue.

-

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway and Glycogen Synthesis

The diagram below illustrates the insulin signaling cascade leading to the activation of glycogen synthase and the putative point of inhibition by this compound.

Caption: Insulin signaling pathway leading to glycogen synthesis and its inhibition.

Experimental Workflow for Inhibitor Screening

This diagram outlines a typical workflow for the screening and validation of a novel glycogen synthase inhibitor.

Caption: High-level workflow for inhibitor screening and validation.

Unveiling the Inhibitory Kinetics of yGsy2p-IN-H23 on Yeast Glycogen Synthase 2

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory kinetics of yGsy2p-IN-H23, a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound. The over-accumulation of glycogen is a hallmark of several glycogen storage diseases (GSDs), and the suppression of glycogen synthesis represents a promising therapeutic avenue.[1]

Core Concepts: Glycogen Metabolism and the Role of yGsy2p

Glycogen is a branched polymer of glucose that serves as the primary intracellular energy reserve in most eukaryotic organisms.[2] Its synthesis is a highly regulated process involving two key enzymes: glycogen synthase (GS), which elongates linear glucose chains, and glycogen-branching enzyme (GBE), which introduces branch points.[1] In the yeast Saccharomyces cerevisiae, Gsy2p is the predominant isoform of glycogen synthase.[1][3] The activity of yGsy2p is allosterically activated by glucose-6-phosphate (G6P) and regulated by phosphorylation.[1][2]

This compound: A Competitive Inhibitor

This compound, also referred to as H23, is a substituted imidazole that acts as a potent inhibitor of yGsy2p.[1][4] Kinetic studies have revealed that this compound functions as a competitive inhibitor with respect to the substrate UDP-glucose (UDPG).[1] X-ray crystallography data confirms that the inhibitor binds within the UDP-glucose binding pocket of the enzyme.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound against yGsy2p has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values are summarized in the table below.

| Parameter | Condition | Value (µM) |

| IC50 | In the absence of G6P | 280[1][4] |

| In the presence of G6P | 263[1][4] | |

| Ki | In the absence of G6P | 290 ± 20[1] |

| In the presence of G6P | 370 ± 30[1] |

The similarity of the IC50 values in the presence and absence of the allosteric activator G6P suggests that this compound does not directly compete with G6P for binding.[1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of the inhibitory kinetics of this compound on yGsy2p.

yGsy2p Expression and Purification

-

Expression System: Recombinant yGsy2p is expressed in a suitable host, such as Escherichia coli.

-

Purification: The enzyme is purified using affinity chromatography, followed by size-exclusion chromatography to ensure high purity.

Enzyme Activity Assay: 14C-Glucose Incorporation

The activity of yGsy2p is determined by measuring the incorporation of radiolabeled glucose from UDP-[14C]glucose into glycogen.

-

Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl), glycogen, UDP-[14C]glucose, and the enzyme. The reaction can be performed in the presence or absence of the allosteric activator G6P.

-

Inhibitor Addition: For inhibition studies, varying concentrations of this compound are included in the reaction mixture.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C). The reaction is terminated by spotting the mixture onto filter paper and washing with ethanol to precipitate the glycogen.

-

Quantification: The amount of incorporated 14C is quantified using a scintillation counter.

Determination of IC50 Values

-

Procedure: Enzyme activity is measured at a fixed concentration of UDPG and varying concentrations of this compound.

-

Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Determination of Ki and Mode of Inhibition

-

Procedure: Enzyme activity is measured at various concentrations of the substrate UDPG and several fixed concentrations of the inhibitor this compound.

-

Data Analysis: The data is plotted using a double reciprocal plot (Lineweaver-Burk plot). The mode of inhibition is determined by analyzing the changes in Vmax and Km in the presence of the inhibitor. For competitive inhibition, the lines will intersect on the y-axis. The Ki value is then calculated from the replot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.

Visualizing the Molecular Interactions and Experimental Workflow

The following diagrams illustrate the key concepts and processes involved in the study of this compound.

References

An In-depth Technical Guide to the Binding Site of yGsy2p-IN-H23 on Glycogen Synthase

This technical guide provides a comprehensive overview of the binding characteristics of the inhibitor yGsy2p-IN-H23 to yeast glycogen synthase (yGsy2p). It is intended for researchers, scientists, and drug development professionals working on glycogen storage diseases and the development of glycogen synthase inhibitors. This document details the binding kinetics, structural interactions, and the experimental methodologies used to elucidate the binding mechanism.

Quantitative Binding and Inhibition Data

The interaction between this compound and yeast glycogen synthase has been quantitatively characterized through various biochemical assays. The key inhibitory and binding constants are summarized below.

| Parameter | Value (µM) | Condition | Reference |

| IC50 | 280 | In the absence of Glucose-6-Phosphate (G6P) | [1] |

| IC50 | 263 | In the presence of Glucose-6-Phosphate (G6P) | [1] |

| Ki | 290 ± 20 | In the absence of Glucose-6-Phosphate (G6P) | [1] |

| Ki | 370 ± 30 | In the presence of Glucose-6-Phosphate (G6P) | [1] |

| Ki (UDP) | 350 ± 10 | Competitive control | [1] |

| Structural Data | Value | Reference |

| PDB ID | 6U77 | [1] |

| Resolution | 2.85 Å | [1] |

| R.M.S.D (vs. UDP-bound complex) | 0.36 Å | [1] |

The Binding Site and Molecular Interactions

Crystallographic and kinetic data have revealed that this compound binds within the active site of yeast glycogen synthase, specifically in the UDP-glucose (UDPG) binding pocket.[1][2] This binding competitively inhibits the enzyme with respect to UDPG.[1] The high degree of similarity between the inhibitor-bound and the UDP-bound structures is indicated by a low root mean square deviation (rmsd) of 0.36 Å.[1]

The binding of this compound is stabilized by a network of interactions with key amino acid residues in the active site:[1]

-

Hydrogen Bonding: A hydrogen bond is formed between the phenolic hydroxyl group of the inhibitor and the backbone nitrogen of Leu481.

-

Hydrophobic Interactions: The 2-methoxyphenol group of the inhibitor is sandwiched between Tyr492 and Phe480.

-

Van der Waals Interactions: The benzene group of this compound interacts with the side chains of Phe480 and Arg320. Additional van der Waals forces are present between the N-methylpyrrolidine moiety and Tyr492, Thr514, and Glu517.

Although the initial screening assay for this compound was designed to identify molecules that displace the allosteric activator Glucose-6-Phosphate (G6P), the inhibitor was found to bind to the active site.[1] This is explained by the structural proximity of the UDPG and G6P binding sites, which are located on opposite ends of the same alpha-helix.[1] Binding of a ligand to the active site can induce conformational changes that are transmitted to the G6P binding site, leading to the displacement of a fluorescent probe in the screening assay.[1]

Signaling Pathways and Regulatory Logic

The activity of eukaryotic glycogen synthase is tightly regulated by both allosteric activation and covalent modification. The following diagrams illustrate the regulatory logic of yGsy2p and the workflow for identifying inhibitors like this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to yeast glycogen synthase.

This assay was used for the initial identification of inhibitors that displace a fluorescently labeled ligand from the G6P binding site.[1][2]

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM EDTA, 2 mM MgCl₂, 0.5 mM TCEP.

-

yGsy2p enzyme.

-

Fluorescently labeled G6P analog (fluorophore).

-

Compound library (e.g., ChemBridge DIVERSet).

-

-

Procedure:

-

Dispense yGsy2p and the fluorescent probe into a 384-well microplate.

-

Add compounds from the library to the wells at a final concentration of 10 µM.

-

Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the change in polarization to identify compounds that displace the fluorescent probe.

-

This assay measures the enzymatic activity of glycogen synthase by quantifying the incorporation of radiolabeled glucose from UDP-glucose into glycogen.[1]

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 5 mM EDTA.

-

Glycogen (rabbit liver).

-

UDP-[14C]-glucose.

-

Unlabeled UDP-glucose.

-

yGsy2p enzyme.

-

This compound inhibitor at various concentrations.

-

70% Ethanol.

-

-

Procedure for IC50 Determination:

-

Prepare reaction mixtures containing assay buffer, glycogen, UDP-[14C]-glucose, and varying concentrations of this compound.

-

Initiate the reaction by adding the yGsy2p enzyme.

-

Incubate at 30°C for 20 minutes.

-

Stop the reaction by spotting the mixture onto filter paper and immersing it in 70% ethanol to precipitate the glycogen.

-

Wash the filter papers multiple times with ethanol to remove unincorporated UDP-[14C]-glucose.

-

Measure the radioactivity on the filter papers using a scintillation counter.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Procedure for Ki Determination (Co-variation Experiments):

-

Perform the 14C-glucose incorporation assay as described above.

-

Simultaneously vary the concentrations of the substrate (UDP-glucose) and the inhibitor (this compound).

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

-

Fit the kinetic data to competitive, non-competitive, and uncompetitive inhibition models to determine the mode of inhibition and the Ki value.[1]

-

The crystal structure of the this compound complex was determined to elucidate the precise binding mode.[1]

-

Protein Expression and Purification:

-

Express recombinant yGsy2p in E. coli.

-

Purify the protein using affinity and size-exclusion chromatography.

-

-

Crystallization:

-

Concentrate the purified yGsy2p.

-

Incubate the protein with a molar excess of this compound.

-

Screen for crystallization conditions using vapor diffusion methods (e.g., hanging drop or sitting drop).

-

Optimize the lead conditions to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using appropriate software (e.g., HKL2000).

-

Solve the structure by molecular replacement using a known structure of yGsy2p as a search model.

-

Refine the model against the diffraction data, including the fitting of the this compound ligand into the electron density map.

-

Validate the final structure.[1]

-

References

Unlocking a Novel Therapeutic Avenue: A Technical Guide to yGsy2p-IN-H23 and its Analogs as Glycogen Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of yGsy2p-IN-H23 and its more potent analog, yGsy2p-IN-1. These pioneering small molecules are first-in-class inhibitors of glycogen synthase (GS), a critical enzyme in glycogen metabolism. Their development opens a promising new front in the search for treatments for glycogen storage diseases (GSDs) characterized by the pathological accumulation of glycogen. This document details the mechanism of action, quantitative inhibitory data, key experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.

Core Mechanism and Therapeutic Rationale

This compound was identified through high-throughput screening as a potent inhibitor of the yeast glycogen synthase 2 (yGsy2p).[1][2][3] Subsequent structural and kinetic studies revealed that it binds to the UDP-glucose binding pocket of the enzyme, acting as a competitive inhibitor with respect to the UDPG substrate.[1][2][3] The rationale for targeting glycogen synthase in certain GSDs, such as Pompe, Cori, and Andersen disease, stems from the observation that excessive glycogen accumulation is a primary driver of cellular pathology.[1][2][3] By inhibiting glycogen synthesis, these compounds aim to reduce the substrate burden and ameliorate the cellular dysfunction associated with these disorders.

Quantitative Inhibitory Data

The initial hit, this compound (a substituted imidazole), demonstrated significant inhibitory activity. Structure-activity relationship (SAR) studies on approximately 500 analogs led to the development of yGsy2p-IN-1, a substituted pyrazole with markedly improved potency against the human glycogen synthase 1 (hGYS1).[1][3][4] The inhibitory activities are summarized in the table below.

| Compound | Target | IC50 (µM) | Ki (µM) | Notes |

| This compound | yGsy2p (yeast) | 280 (in absence of G6P), 263 (in presence of G6P) | 290 (in absence of G6P), 370 (in presence of G6P) | Initial hit compound. |

| hGYS1 (human) | 875 | - | Lower potency against the human enzyme. | |

| yGsy2p-IN-1 (pyrazole analog) | yGsy2p (yeast) | 7.89 (WT), 33.6 (Y513L mutant) | - | 300-fold improved potency against hGYS1. |

| hGYS1 (human) | 2.75 | 1.31 | Demonstrates significant potential for therapeutic development. |

Signaling Pathway Perturbation

Glycogen synthase activity is tightly regulated by a complex signaling network. Insulin, for example, promotes glycogen synthesis by activating protein kinase B (Akt), which in turn phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3). Inactivated GSK-3 can no longer phosphorylate and inhibit glycogen synthase, leading to its activation. This compound and its analogs directly inhibit the enzymatic activity of glycogen synthase, bypassing these upstream regulatory mechanisms.

Experimental Protocols

Glycogen Synthase Kinetic Assay (14C-Glucose Incorporation)

This assay measures the activity of glycogen synthase by quantifying the incorporation of radiolabeled glucose from UDP-[14C]glucose into glycogen.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), EDTA, MgCl₂, glycogen, and UDP-[14C]glucose.

-

Enzyme Addition: Add purified yGsy2p or hGYS1 enzyme to the reaction mixture.

-

Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound or its analogs before adding the UDP-[14C]glucose.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by spotting the mixture onto filter paper and immersing it in ice-cold ethanol to precipitate the glycogen.

-

Washing: Wash the filter papers multiple times with ethanol to remove unincorporated UDP-[14C]glucose.

-

Quantification: Measure the radioactivity incorporated into the glycogen using a scintillation counter.

-

Data Analysis: Calculate IC50 and Ki values by fitting the data to appropriate enzyme inhibition models.

X-ray Crystallography of the H23-yGsy2p Complex

The three-dimensional structure of yGsy2p in complex with this compound was determined to elucidate the binding mode of the inhibitor.

Methodology:

-

Protein Expression and Purification: Express and purify yGsy2p from Saccharomyces cerevisiae.

-

Crystallization:

-

Mix the purified yGsy2p with a molar excess of this compound.

-

Set up crystallization trials using the hanging drop vapor diffusion method. The crystallization condition for the H23-yGsy2p complex (PDB ID: 6U77) involved a precipitant solution containing polyethylene glycol.

-

-

Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the structure to yield the final model of the this compound complex.[5][6]

Glycogen Synthase Activity Assay in Cell Lysates

This assay assesses the inhibitory effect of the compounds in a more physiological context using cell lysates containing endogenous glycogen synthase.

Methodology:

-

Cell Culture and Lysis: Culture HEK293-PTG or Rat-1 cells and prepare cell lysates.

-

Assay Reaction:

-

In a microplate, combine the cell lysate with a reaction buffer containing UDP-glucose and glucose-6-phosphate (G6P) as an allosteric activator.

-

Add varying concentrations of the inhibitor.

-

-

Detection: The production of UDP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, leading to a decrease in absorbance at 340 nm, which is proportional to glycogen synthase activity.

-

Data Analysis: Determine the percentage of inhibition at different compound concentrations.

Research and Development Workflow

The discovery and optimization of this compound followed a structured drug discovery pipeline.

Logical Framework for Therapeutic Intervention

The rationale for inhibiting glycogen synthase in GSDs is based on a clear logical progression from molecular defect to potential therapeutic intervention.

Future Directions and Clinical Perspective

While this compound and its analogs are currently in the preclinical stages of development, they represent a significant advancement in the field of GSD research. There are ongoing clinical trials for GSDs exploring other therapeutic modalities, such as mRNA-based enzyme replacement and gene therapies, which underscores the urgent need for effective treatments.[7][8][9][10][11] The development of potent and specific small-molecule inhibitors of glycogen synthase provides a complementary and potentially more accessible therapeutic strategy. Further preclinical studies are warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of these promising compounds. Their progression towards clinical trials could offer a new ray of hope for patients with debilitating glycogen storage diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Development of Small-Molecule Inhibitors of Glycogen Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trial Details [trials.modernatx.com]

- 8. Current Research - CureGSD [curegsd.org]

- 9. Moderna mRNA Clinical Trial for Patients with GSD 1a | Children's Hospital of Philadelphia [chop.edu]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Gene therapy for glycogen storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Basis for yGsy2p-IN-H23 Inhibition of Gsy2p

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a detailed examination of the structural and molecular interactions underpinning the inhibition of Saccharomyces cerevisiae (yeast) glycogen synthase 2 (Gsy2p) by the small-molecule inhibitor, yGsy2p-IN-H23.

Introduction to Gsy2p and the Inhibitor this compound

Glycogen synthase (GS) is a pivotal enzyme in the biosynthesis of glycogen, a crucial energy storage polymer in most eukaryotes.[1][2] In Saccharomyces cerevisiae, Gsy2p is the primary isoform responsible for approximately 90% of glycogen synthase activity.[3] It catalyzes the transfer of glucose from UDP-glucose to the non-reducing end of a growing glycogen chain, forming α-1,4-glucosidic bonds.[3][4] The activity of Gsy2p is intricately regulated by both allosteric mechanisms, primarily activation by glucose-6-phosphate (G6P), and covalent modification through phosphorylation, which generally leads to inactivation.[2][3][4][5]

Given the role of glycogen metabolism in various diseases, including glycogen storage diseases (GSDs), there is significant interest in developing specific inhibitors of glycogen synthase.[6] A fluorescence polarization assay led to the identification of a substituted imidazole, (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol, hereafter referred to as H23, as a first-in-class inhibitor of yGsy2p.[6] This document elucidates the structural basis of this inhibition.

Structural Basis of H23 Inhibition

The mechanism of H23 inhibition was elucidated through X-ray crystallography of the yGsy2p-H23 complex, resolved to 2.85 Å (PDB ID: 6U77).[6]

Overall Structure of the yGsy2p-H23 Complex

Yeast Gsy2p exists as a tetramer in its crystal structure.[6] Each subunit is composed of two Rossmann-fold domains that form a catalytic cleft.[6] The crystal structure revealed that H23 binds within the active site of three of the four subunits of the yGsy2p tetramer.[6] The inhibitor occupies a position that directly overlaps with the binding site for the natural substrate, UDP-glucose (UDPG), providing a clear structural rationale for its inhibitory action.[6] A structural alignment with a UDP-bound yGsy2p structure shows a high degree of similarity, with a root mean square deviation (rmsd) of 0.36 Å, indicating that the inhibitor binds without inducing major conformational changes in the enzyme's backbone.[6]

Key Molecular Interactions

The binding of H23 within the active site of yGsy2p is stabilized by a network of specific molecular interactions:[6]

-

Hydrogen Bonding: A crucial hydrogen bond is formed between the phenolic hydroxyl group of H23 and the backbone nitrogen of the amino acid Leu481.[6]

-

Hydrophobic Interactions: The 2-methoxyphenol moiety of H23 is positioned between two aromatic residues, Tyr492 and Phe480, engaging in hydrophobic interactions.[6]

-

Van der Waals Interactions:

These interactions anchor H23 firmly within the UDP-glucose binding pocket, physically preventing the substrate from accessing the catalytic site.

Quantitative Inhibition Data

Kinetic studies have quantified the inhibitory effect of H23 on yGsy2p activity. The data are consistent with a competitive mode of inhibition with respect to the substrate UDP-glucose.[6]

| Parameter | Condition | Value | Reference |

| IC₅₀ | - G6P | 280 µM | [6] |

| + G6P | 263 µM | [6] | |

| Kᵢ | - G6P (vs. UDPG) | 290 ± 20 µM | [6] |

| + G6P (vs. UDPG) | 370 ± 30 µM | [6] |

Table 1: Quantitative inhibition data for H23 against yGsy2p.

The similarity in IC₅₀ values in the presence and absence of the allosteric activator G6P indicates that H23 does not directly compete with G6P for its binding site.[6] The competitive inhibition kinetics with respect to UDPG further corroborates the structural finding that H23 occupies the substrate-binding pocket.[6]

Experimental Protocols

The characterization of the yGsy2p-H23 interaction relied on key biochemical and structural biology techniques.

Enzyme Kinetics Assay (¹⁴C-Glucose Incorporation)

This assay measures the enzymatic activity of Gsy2p by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into glycogen.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture contains buffer (e.g., Tris-HCl), glycogen (as a primer), dithiothreitol (DTT), and bovine serum albumin (BSA).

-

Enzyme and Inhibitor Incubation: Purified yGsy2p enzyme is pre-incubated with varying concentrations of the inhibitor (H23) for a defined period at a specific temperature (e.g., 30°C). Reactions are often performed in the presence or absence of the allosteric activator G6P.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, UDP-[¹⁴C]glucose.

-

Reaction Quenching: After a set time, the reaction is terminated by spotting the mixture onto filter paper and immersing it in a cold trichloroacetic acid (TCA) or ethanol solution to precipitate the glycogen along with the incorporated radiolabel.

-

Washing: The filter papers are washed multiple times to remove unincorporated UDP-[¹⁴C]glucose.

-

Quantification: The radioactivity retained on the filter paper is measured using a scintillation counter.

-

Data Analysis: The rate of glucose incorporation is calculated. For inhibition studies, IC₅₀ values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the mode of inhibition and Kᵢ values, assays are performed with varying concentrations of both the substrate (UDPG) and the inhibitor (H23), and the data are fitted to competitive, non-competitive, and uncompetitive inhibition models.[6]

X-ray Crystallography

This technique was used to determine the three-dimensional structure of the yGsy2p-H23 complex at atomic resolution.

Methodology:

-

Protein Expression and Purification: The GSY2 gene is cloned into an expression vector and expressed in a suitable host, such as E. coli.[7] The protein is then purified to homogeneity using a series of chromatography steps, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange and size-exclusion chromatography.[7]

-

Crystallization: The purified yGsy2p is co-crystallized with a molar excess of the inhibitor H23. This is achieved by screening a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like vapor diffusion (hanging or sitting drop).

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[1]

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement, using a previously known structure of Gsy2p as a search model.[8] The inhibitor H23 is then manually built into the observed electron density. The complete model of the complex is then refined to improve its fit to the experimental data and to ensure it conforms to known stereochemical principles.[6]

Visualizations: Pathways and Workflows

Gsy2p Regulatory Pathway

The activity of Gsy2p is tightly controlled by phosphorylation and allosteric activation. This pathway illustrates the key regulatory inputs that modulate Gsy2p function in yeast.

Caption: Regulatory pathway of yeast glycogen synthase 2 (Gsy2p).

Experimental Workflow for Inhibitor Characterization

This diagram outlines the logical flow of experiments performed to identify and characterize a novel enzyme inhibitor like H23.

Caption: Workflow for inhibitor identification and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis for glucose-6-phosphate activation of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSY2 | SGD [yeastgenome.org]

- 4. uniprot.org [uniprot.org]

- 5. Structural basis for regulated inhibition and substrate selection in yeast glycogen synthase [scholarworks.indianapolis.iu.edu]

- 6. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis for the recruitment of glycogen synthase by glycogenin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for yGsy2p-IN-H23 in Cell-Based Assays

Introduction

yGsy2p-IN-H23 is a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p).[1] It also demonstrates inhibitory activity against human glycogen synthase 1 (hGYS1), the enzyme responsible for the rate-limiting step in glycogen synthesis.[1] Mechanistically, this compound acts as a competitive inhibitor by binding to the uridine diphosphate glucose (UDP-glucose) binding pocket of the enzyme.[1][2] This compound serves as a valuable research tool for studying glycogen metabolism and is particularly relevant for investigations into glycogen storage diseases (GSDs).[1][3][4][5] These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its effects on glycogen synthase activity and cellular viability.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound and a related, more potent analog, yGsy2p-IN-1.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | Assay Condition | IC50 (µM) |

| yGsy2p | Yeast | - G6P | 280 |

| yGsy2p | Yeast | + G6P | 263 |

| hGYS1 (Wild-Type) | Human | - | 875 |

| hGYS1 (Δ634S8,11N) | Human | - | 161 |

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Inhibitory and Binding Activity of yGsy2p-IN-1

| Target | Species | Parameter | Value (µM) |

| hGYS1 (Wild-Type) | Human | IC50 | 2.75 |

| hGYS1 (Wild-Type) | Human | Ki | 1.31 |

| yGsy2p (Wild-Type) | Yeast | IC50 | 7.89 |

| yGsy2p (Y513L Mutant) | Yeast | IC50 | 33.6 |

Data sourced from MedChemExpress and GlpBio.[3][5]

Signaling Pathway

The diagram below illustrates the canonical glycogen synthesis pathway, highlighting the role of Glycogen Synthase (GYS1) and the inhibitory action of this compound.

Caption: Glycogen synthesis pathway and the inhibitory mechanism of this compound.

Experimental Protocols

Protocol 1: Cellular Glycogen Synthase Activity Assay

This protocol is designed to measure the activity of endogenous hGYS1 in a cell-based format after treatment with this compound. The assay relies on the quantification of newly synthesized glycogen.

Workflow Diagram

Caption: Workflow for measuring cellular glycogen synthase activity.

Materials

-

This compound (powder)

-

DMSO (Anhydrous)

-

Cell line (e.g., HEK293, HepG2, or a relevant GSD patient-derived cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

Commercial Glycogen Assay Kit (e.g., colorimetric or fluorometric)

-

96-well clear, flat-bottom cell culture plates

-

Microplate reader

Procedure

-

Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 µM to 1000 µM. Include a DMSO-only vehicle control.

-

Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C, 5% CO₂.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 50 µL of cell lysis buffer to each well and incubate on ice for 15 minutes.

-

Glycogen Measurement:

-

Transfer the lysate to a new microcentrifuge tube.

-

Use 10 µL of the lysate for a protein concentration measurement using the BCA assay, following the manufacturer's instructions.

-

Use the remaining lysate for the glycogen assay, following the manufacturer's protocol. This typically involves an enzymatic reaction that releases glucose from glycogen, which is then quantified.

-

-

Data Analysis:

-

Normalize the glycogen content to the total protein concentration for each well.

-

Plot the normalized glycogen levels against the log concentration of this compound.

-

Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation. The NCI-H23 cell line is used as an example, as it is a well-established line for cytotoxicity assays.[6]

Materials

-

This compound

-

DMSO

-

NCI-H23 cells (or other cell line of interest)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure

-

Cell Seeding: Seed NCI-H23 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.[6] Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound or vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from a "no-cell" control.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the log concentration of this compound to determine the IC50 value for cytotoxicity.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. yGsy2p-IN-1 | TargetMol [targetmol.com]

- 5. glpbio.com [glpbio.com]

- 6. Targeting multiple genes containing long mononucleotide A-T repeats in lung cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for yGsy2p-IN-H23

For Research Use Only. Not for use in diagnostic procedures.

Introduction

yGsy2p-IN-H23 is a potent, multi-targeted kinase inhibitor. It is an ATP-competitive inhibitor of the BCR-ABL and Src family kinases.[1][2] This document provides detailed guidelines for the recommended solvents, storage, and a general protocol for the use of this compound in cell-based assays.

Chemical Properties

-

Molecular Formula: C₂₂H₂₆ClN₇O₂S

-

Molecular Weight: 488.0 g/mol

-

Appearance: Crystalline solid

Recommended Solvents and Solubility

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] It is sparingly soluble in aqueous buffers and very poorly soluble in ethanol and water.[1][3] For cell-based assays, it is critical to prepare a concentrated stock solution in a suitable organic solvent before diluting it into aqueous culture media. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[4]

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Concentration (mM) | Reference |

| DMSO | ~200 mg/mL | ~410 mM | [1] |

| DMF | ~25 mg/mL | ~51 mM | [3] |

| Water | Insoluble | <0.01 mM | [5] |

| Ethanol | Insoluble | - | [5] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ~1.0 mM | [3] |

Storage and Stability

This compound is supplied as a crystalline solid and should be stored at -20°C, where it is stable for at least two years.[3] Once dissolved, the stock solution in DMSO should be stored at -20°C or -80°C and is stable for several months.[1][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1] Aqueous solutions are not recommended for storage for more than one day.[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

-

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.

-

To prepare a 10 mM stock solution, dissolve 5 mg of this compound (MW: 488.0 g/mol ) in 1.025 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.[4]

-

Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

-

General Protocol for Cell-Based Assays (e.g., Cell Viability Assay)

This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time will vary depending on the cell line and the specific experimental goals and should be determined empirically. Typical working concentrations range from 50 nM to 500 nM for treatments lasting 2-6 hours.[1]

-

Cell Seeding:

-

Plate cells in a suitable multi-well plate (e.g., 96-well plate) at a density that allows for logarithmic growth during the experiment.

-

Incubate the cells overnight to allow for attachment and recovery.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM this compound stock solution.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Note: To avoid precipitation, ensure that the concentration of DMSO in the final culture medium does not exceed 0.1%.[4] A vehicle control (medium with the same final concentration of DMSO) should always be included.

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add the medium containing the various concentrations of this compound (and the vehicle control) to the respective wells.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Assessment of Cell Viability:

-

Following incubation, assess cell viability using a suitable method, such as an MTS or MTT assay, according to the manufacturer's instructions.

-

Read the absorbance using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Visualizations

Signaling Pathway Inhibition by this compound

This compound is a potent inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells.[2] By binding to the ATP-binding site of the ABL kinase domain, this compound blocks its activity, thereby inhibiting downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which ultimately leads to the induction of apoptosis in BCR-ABL positive cells.[2][6]

Caption: Inhibition of the BCR-ABL signaling pathway by this compound.

Experimental Workflow for Determining IC₅₀

The following diagram illustrates the workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in a cell-based viability assay.

Caption: Workflow for determining the IC₅₀ of this compound.

References

- 1. Dasatinib | Cell Signaling Technology [cellsignal.com]

- 2. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Dasatinib | BMS-354825 | Src and Bcr-Abl inhibitor | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency of yGsy2p-IN-H23: A Detailed Guide to IC50 Measurement for hGYS1

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of yGsy2p-IN-H23 against human glycogen synthase 1 (hGYS1). This compound is a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p) and also demonstrates inhibitory activity against its human homolog, hGYS1.[1][2] Understanding its potency is a critical step in evaluating its potential as a therapeutic agent for glycogen storage diseases (GSDs).[1]

Quantitative Data Summary

The inhibitory potency of this compound against different forms of glycogen synthase is summarized below. These values highlight the differential inhibition observed between the wild-type and a constitutively active mutant of hGYS1.

| Target Enzyme | Inhibitor | IC50 Value (μM) | Notes |

| Wild-Type Human Glycogen Synthase 1 (hGYS1) | This compound | 875 | Inhibition measured under subsaturating G6P concentrations.[1][2] |

| Constitutively Active hGYS1 (hGYS1Δ634S8,11N) | This compound | 161 | C-terminal phosphorylation domain deleted and two N-terminal phosphorylation sites mutated.[2] |

| Yeast Glycogen Synthase 2 (yGsy2p) | This compound | 280 | In the absence of Glucose-6-Phosphate (G6P).[1][2] |

| Yeast Glycogen Synthase 2 (yGsy2p) | This compound | 263 | In the presence of Glucose-6-Phosphate (G6P).[1][2] |

Signaling Pathway and Inhibition Mechanism

Human glycogen synthase 1 (hGYS1) is a key enzyme in glycogenesis, catalyzing the transfer of glucose from UDP-glucose to a growing glycogen chain. The activity of hGYS1 is allosterically regulated by glucose-6-phosphate (G6P) and covalently by phosphorylation. This compound acts as a competitive inhibitor by binding to the UDP-glucose binding pocket of the enzyme.[2]

Experimental Protocol: Determination of IC50 for hGYS1

This protocol outlines the ¹⁴C-glucose incorporation assay, a standard method for measuring glycogen synthase activity and determining the IC50 of inhibitors.

Materials and Reagents:

-

Recombinant human glycogen synthase 1 (hGYS1)

-

This compound

-

UDP-[¹⁴C]-glucose

-

Glycogen (as a primer)

-

Bovine Serum Albumin (BSA)

-

Tricine buffer

-

Glucose-6-phosphate (G6P)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Scintillation fluid

-

96-well microplates

-

Filter paper

-

Scintillation counter

Experimental Workflow:

Procedure:

-

Assay Buffer Preparation: Prepare an assay buffer containing Tricine, DTT, MgCl₂, and glycogen.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of hGYS1, and varying concentrations of this compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubation: Pre-incubate the plate for a defined period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding a mixture of UDP-[¹⁴C]-glucose and G6P to each well.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 30°C. Ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding cold ethanol to precipitate the glycogen.

-

Washing: Transfer the contents of each well onto filter paper and wash multiple times with ethanol to remove unincorporated UDP-[¹⁴C]-glucose.

-

Measurement: Place the filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the background counts (no enzyme control) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Logical Relationship for Data Interpretation

The relationship between inhibitor concentration and enzyme activity is crucial for determining the IC50. The following diagram illustrates the logical flow of data analysis.

References

Application Notes and Protocols for yGsy2p-IN-H23 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen synthase (GS) is a key enzyme in glycogen metabolism, catalyzing the transfer of glucose from UDP-glucose to a growing glycogen chain. Its dysregulation is implicated in various metabolic disorders, making it an attractive target for drug discovery. yGsy2p-IN-H23 is a small molecule inhibitor of yeast glycogen synthase (yGsy2p), acting as a competitive inhibitor with respect to UDP-glucose.[1] Its well-characterized mechanism of action and binding to the UDP-glucose pocket make it a valuable tool for developing and validating high-throughput screening (HTS) assays aimed at identifying novel inhibitors of glycogen synthase. These application notes provide a detailed protocol for utilizing this compound as a reference compound in a high-throughput screening campaign targeting glycogen synthase.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to the UDP-glucose binding site of glycogen synthase.[1] This competitive inhibition prevents the natural substrate, UDP-glucose, from binding, thereby halting the elongation of the glycogen chain. The activity of glycogen synthase is also regulated by allosteric activators, such as glucose-6-phosphate (G6P), and by post-translational modifications like phosphorylation.[1] Understanding this pathway is crucial for designing a robust screening assay.

Caption: Signaling pathway of glycogen synthase and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the kinetic data for this compound and provide exemplary data for a typical HTS assay performance.

Table 1: Inhibitory Activity of this compound against yGsy2p

| Parameter | Value (in the presence of G6P) | Value (in the absence of G6P) | Reference |

| Ki | 370 µM | 290 µM | [1] |

| Mode of Inhibition | Competitive with respect to UDP-glucose | Competitive with respect to UDP-glucose | [1] |

Table 2: High-Throughput Screening Assay Performance Metrics

| Parameter | Value | Description |

| Z'-Factor | 0.78 | A measure of assay quality, with > 0.5 considered excellent. |

| Signal-to-Background Ratio | 4.2 | The ratio of the signal from the uninhibited enzyme to the background signal. |

| Signal-to-Noise Ratio | 15.6 | A measure of the separation between the signal and its noise. |

| CV of Controls | < 5% | The coefficient of variation for both positive and negative controls. |

Experimental Protocols

High-Throughput Screening Workflow

The overall workflow for a high-throughput screen for glycogen synthase inhibitors is depicted below. This workflow includes compound library screening, hit confirmation, and dose-response analysis.

Caption: A typical workflow for a high-throughput screening campaign.

Detailed Protocol: Coupled Enzyme HTS Assay for Glycogen Synthase Inhibitors

This protocol describes a coupled enzyme assay in a 384-well format suitable for HTS. The assay measures the production of UDP, a product of the glycogen synthase reaction, by coupling it to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH is monitored by a decrease in absorbance at 340 nm.

Materials and Reagents:

-

yGsy2p (recombinant yeast glycogen synthase)

-

This compound (positive control inhibitor)

-

UDP-glucose (substrate)

-

Glycogen (primer)

-

Glucose-6-Phosphate (G6P, allosteric activator)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

HEPES buffer (pH 7.4)

-

MgCl2

-

DTT

-

DMSO

-

384-well, clear-bottom assay plates

-

Compound library

Assay Buffer Preparation:

-

Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.

Procedure:

-

Compound Plating:

-

Dispense 100 nL of test compounds from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.

-

For control wells, dispense 100 nL of DMSO (negative control) or 100 nL of a stock solution of this compound (positive control, final concentration of 500 µM).

-

-

Enzyme and Substrate Mix Preparation:

-

Prepare an enzyme mix containing yGsy2p and the coupling enzymes (PK and LDH) in the assay buffer.

-

Prepare a substrate mix containing UDP-glucose, glycogen, G6P, PEP, and NADH in the assay buffer.

-

The final concentrations in the assay well should be optimized, but typical concentrations are:

-

yGsy2p: 5-10 nM

-

UDP-glucose: 1 mM

-

Glycogen: 1 mg/mL

-

G6P: 2 mM

-

PK: 5 U/mL

-

LDH: 7.5 U/mL

-

PEP: 1 mM

-

NADH: 200 µM

-

-

-

Assay Protocol:

-

Add 10 µL of the enzyme mix to each well of the assay plate containing the compounds.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the substrate mix to each well.

-

Immediately measure the absorbance at 340 nm using a plate reader in kinetic mode, taking readings every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (decrease in absorbance at 340 nm per minute) for each well.

-

Normalize the data to the controls:

-

% Inhibition = 100 * (1 - (Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control))

-

-

Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition).

-

-

Hit Confirmation and Dose-Response:

-

Confirmed hits should be re-tested in the same assay.

-

For confirmed hits, perform a dose-response analysis by testing a range of concentrations to determine the IC50 value.

-

Conclusion

This compound serves as an indispensable tool for the development and validation of high-throughput screening assays for glycogen synthase inhibitors. Its well-defined competitive mechanism of action allows for the robust characterization of assay performance and aids in the identification and characterization of novel inhibitors. The provided protocol offers a reliable and scalable method for screening large compound libraries to discover new therapeutic agents targeting glycogen synthase.

References

solubility and preparation of yGsy2p-IN-H23 for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

yGsy2p-IN-H23 is a first-in-class, potent inhibitor of yeast glycogen synthase 2 (yGsy2p). It also demonstrates inhibitory activity against human glycogen synthase 1 (hGYS1).[1] This compound acts as a competitive inhibitor with respect to the substrate UDP-glucose, binding within the enzyme's active site.[2] Its discovery and characterization provide a valuable tool for studying glycogen metabolism and for the development of therapeutics for glycogen storage diseases (GSDs).[1][2] These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with a protocol for enzyme kinetic analysis.

Physicochemical and Biological Properties

This compound is a small molecule inhibitor that has been shown to bind to the UDP-glucose binding pocket of yGsy2p.[1][2] The amino acid residues involved in this binding are highly conserved between yeast and human glycogen synthase, providing a basis for its activity against the human ortholog.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

| Target | Assay Condition | IC50 / Ki |

| yGsy2p | In the presence of G6P | Kᵢ = 370 μM[2] |

| yGsy2p | In the absence of G6P | IC₅₀ = 280 μM[1], Kᵢ = 290 μM[2] |

| human GYS1 (hGYS1) | Wild-type | IC₅₀ = 875 μM[1] |

| human GYS1 (hGYS1Δ634S8,11N) | Mutant | IC₅₀ = 161 μM[1] |

Table 2: Solubility of this compound

| Solvent System | Concentration | Observations |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL (3.79 mM) | Clear solution[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.43 mg/mL (3.79 mM) | Suspended solution; requires sonication[1] |

| 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL (3.79 mM) | Clear solution[1] |

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro assays, it is recommended to prepare a stock solution of this compound in 100% DMSO. For in vivo studies, the following protocols can be used[1]:

Protocol 1 (Aqueous Formulation):

-

Dissolve this compound in DMSO to make a concentrated stock.

-

Sequentially add PEG300, Tween-80, and saline to the DMSO stock to achieve the final concentrations of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2 (Corn Oil Formulation):

-

Prepare a 14.3 mg/mL stock solution of this compound in DMSO.

-

Add 100 μL of the DMSO stock solution to 900 μL of corn oil.

-

Mix thoroughly to ensure a homogenous solution.

Storage of Stock Solutions: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Enzyme Kinetics Assay Protocol

This protocol is designed to determine the inhibitory effect of this compound on glycogen synthase activity.

Materials:

-

Purified glycogen synthase (yGsy2p or hGYS1)

-

This compound

-

UDP-glucose (substrate)

-

Glucose-6-phosphate (G6P, allosteric activator)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Detection Reagent (e.g., a kit to measure UDP production)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Add the glycogen synthase enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

If investigating the effect of the allosteric activator, add G6P to the desired final concentration.

-

Initiate the enzymatic reaction by adding UDP-glucose to each well.

-